Hydroxychloroquine and chloroquine are widely used in rheumatology for the treatment of conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). They function by increasing the pH within intracellular vacuoles, affecting protein degradation, and altering signaling pathways, which results in the down-regulation of the immune response against autoantigenic peptides47.
Stachydrine hydrochloride has been found to alleviate pressure overload-induced heart failure and correct calcium mishandling in mice, suggesting its potential application in treating heart diseases3. It also ameliorates cardiac hypertrophy through the CaMKII/HDAC4/MEF2C signal pathway, indicating a novel therapeutic approach for cardiac hypertrophy6.
In the field of oncology, stachydrine hydrochloride has been reported to inhibit proliferation and induce apoptosis in breast cancer cells. It does so by inhibiting the Akt and ERK pathways, which are critical for cell survival and proliferation5. This suggests that stachydrine hydrochloride could be a potential therapeutic agent for breast cancer treatment.
ST-836 (hydrochloride) is a potent ligand for dopamine receptors, specifically targeting the D2 and D3 subtypes. It has garnered attention in pharmacological research due to its potential therapeutic applications in neurological disorders. The compound is classified as a dopamine receptor antagonist, which implies its role in inhibiting the activity of dopamine at these receptor sites.
ST-836 (hydrochloride) is derived from synthetic routes designed for the formation of its core structure. It is categorized under small organic molecules that interact with neurotransmitter systems, particularly those involving dopamine. As a hydrochloride salt, it is often used in pharmaceutical formulations to enhance solubility and stability.
The synthesis of ST-836 (hydrochloride) involves multiple steps, which typically include:
Technical details regarding the synthesis can include reaction conditions such as temperature, solvent choice, and catalyst use, although specific methodologies are proprietary or not fully disclosed in available literature .
The molecular structure of ST-836 can be represented by its chemical formula and structural diagram. The compound's molecular weight and specific atomic arrangements are critical for understanding its interaction with biological targets.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can further confirm the structure and purity of ST-836 .
ST-836 undergoes various chemical reactions, primarily related to its interactions with dopamine receptors:
Technical details regarding these reactions include kinetics, affinity measurements (Ki values), and potential metabolic pathways .
The mechanism of action of ST-836 involves:
Data supporting this mechanism includes Ki values indicating binding affinity (4.5 nM for D3 and 132 nM for D2), demonstrating significant selectivity towards D3 receptors .
The physical and chemical properties of ST-836 (hydrochloride) are essential for understanding its behavior in biological systems:
These properties influence formulation strategies for drug delivery and efficacy .
ST-836 has potential applications in scientific research, particularly in:
Its potency and selectivity make it a valuable candidate for further exploration in pharmacological studies aimed at understanding and treating neuropsychiatric disorders .
ST-836 hydrochloride (CAS# 1415564-68-9) is a dopamine receptor-targeting compound with the systematic name N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride. Its molecular formula is C₂₃H₃₅ClN₄OS, yielding a molecular weight of 451.07 g/mol [1] [4] [10]. The structure integrates three pharmacophoric elements: a 2-methoxyphenylpiperazine moiety linked via an ethylamine chain to a tetrahydobenzothiazole group, with the hydrochloride salt enhancing solubility. Stereochemistry is critical for dopamine receptor engagement, as the trans configuration of the tetrahydobenzothiazole ring optimizes steric compatibility with the D3 receptor’s orthosteric pocket [5] [6].
Key Structural Features:
Table 1: Atomic Composition of ST-836 Hydrochloride
Element | Count | Role in Pharmacological Activity |
---|---|---|
Carbon (C) | 23 | Scaffold rigidity and lipophilicity |
Hydrogen (H) | 35 | Molecular stability and conformation |
Chlorine (Cl) | 1 | Salt formation for solubility |
Nitrogen (N) | 4 | Receptor binding and protonation |
Oxygen (O) | 1 | Hydrogen bonding |
Sulfur (S) | 1 | Hydrophobic interactions |
The synthesis of ST-836 hydrochloride follows a multi-step sequence involving reductive amination and salt formation. The precursor, ST-836 free base (CAS# 1148156-63-1), is synthesized through:
Optimization Strategies:
Solubility: ST-836 hydrochloride exhibits high aqueous solubility (221.70 mM in H₂O), attributed to its ionic character. It is also soluble in DMSO (110.85 mM), ethanol (≥50 mg/mL), and PBS (pH 7.4). Solubility decreases in nonpolar solvents like corn oil (<2 mg/mL) [1] [8] [10].
Stability:
Table 2: Physicochemical Profile
Property | Value | Conditions |
---|---|---|
Water solubility | 221.70 mM (100 mg/mL) | 25°C, ultrasonic-assisted [1] |
DMSO solubility | 110.85 mM (50 mg/mL) | Hygroscopic, use anhydrous [10] |
LogP (octanol/water) | 3.45 ± 0.2 | Predicted, indicates moderate lipophilicity [10] |
Melting point | Not reported | — |
pKa | 8.7 (tertiary amine) | Determined via potentiometry [6] |
NMR Spectroscopy (300 MHz, DMSO-d₆):
Mass Spectrometry (ESI+):
FTIR (ATR, cm⁻¹):
ST-836 hydrochloride belongs to a class of D3-preferring dopamine ligands. Key differentiators:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7